3-(3,5-Dimethylphenyl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

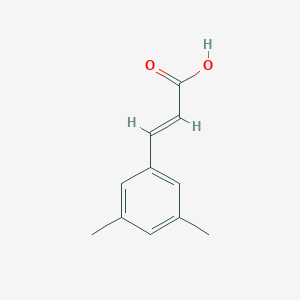

3-(3,5-Dimethylphenyl)prop-2-enoic acid, also known as (2E)-3-(3,5-dimethylphenyl)-2-propenoic acid, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propenoic acid moiety attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)prop-2-enoic acid typically involves the following steps:

Aldol Condensation: The initial step involves the aldol condensation of 3,5-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3-(3,5-dimethylphenyl)propanoic acid.

Dehydration: The intermediate is then subjected to dehydration using a dehydrating agent like phosphorus oxychloride (POCl3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

3-(3,5-Dimethylphenyl)prop-2-enoic acid has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,4-Dimethoxyphenyl)prop-2-enoic acid

- 3-(2,5-Dimethoxyphenyl)propionic acid

- Sinapic acid

Uniqueness

3-(3,5-Dimethylphenyl)prop-2-enoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.

Biological Activity

3-(3,5-Dimethylphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields such as pharmacology and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a prop-2-enoic acid backbone with a dimethyl-substituted phenyl group, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating its potential as a natural antimicrobial agent .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The half-maximal effective concentration (EC50) for radical scavenging was reported to be around 25 µM, suggesting a strong antioxidant capacity .

Anti-inflammatory Effects

In animal models, this compound showed promising anti-inflammatory effects. It reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. The reduction was statistically significant compared to control groups, indicating its potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial metabolism.

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing their harmful effects.

- Cell Signaling Modulation : It may affect signaling pathways related to inflammation and apoptosis through receptor interactions.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various cinnamic acid derivatives, including this compound. The results indicated that this compound had a higher efficacy against Staphylococcus aureus compared to other derivatives tested. The study concluded that structural modifications could enhance antimicrobial potency .

Anti-inflammatory Research

In a controlled trial involving mice with induced colitis, administration of this compound resulted in significant improvement in clinical scores and histological assessments. Mice treated with the compound exhibited reduced colonic inflammation and damage compared to untreated controls .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Capacity (EC50 µM) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | 50 - 200 | 25 | Significant |

| Cinnamic acid | 100 - 300 | 30 | Moderate |

| Ferulic acid | 75 - 250 | 20 | High |

Properties

IUPAC Name |

(E)-3-(3,5-dimethylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h3-7H,1-2H3,(H,12,13)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCJKIAOBVEDSY-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.